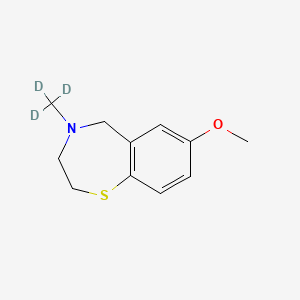

![molecular formula C23H27N3O2S B565692 4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester CAS No. 1044764-15-9](/img/structure/B565692.png)

4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester

Übersicht

Beschreibung

- Die Summenformel lautet C23H27N3O2S und das Molekulargewicht beträgt 409,6 g/mol .

- CAY10494 ist ein kristalliner Feststoff mit einer Reinheit von mindestens 98% .

- Löslichkeit: Es löst sich in Dimethylformamid (DMF), Dimethylsulfoxid (DMSO) und Ethanol .

CAY10494: (CAS 1044764-15-9) ist ein synthetisches Zwischenprodukt, das in der pharmazeutischen Synthese verwendet wird. Sein chemischer Name ist CAY10494.

Wirkmechanismus

Target of Action

CAY10494, also known as “tert-butyl 4-[(4-thieno[2,3-c]pyridin-7-ylpiperazin-1-yl)methyl]benzoate” or “4-[(4-Thieno[2,3-c]pyridin-7-yl-1-piperazinyl)methyl]benzoic acid tert-butyl ester” or “4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester”, is a synthetic intermediate

Mode of Action

As a synthetic intermediate, it is typically used in the synthesis of other compounds, rather than having a direct biological effect itself .

Biochemische Analyse

Biochemical Properties

CAY10494 plays a significant role in biochemical reactions, particularly in the context of pharmaceutical synthesisThe compound’s molecular formula is C23H27N3O2S, and it has a molecular weight of 409.54 . Its solubility varies in different solvents, such as DMF, DMSO, and ethanol . These properties make CAY10494 a valuable tool in the study of biochemical pathways and enzyme interactions.

Cellular Effects

The effects of CAY10494 on various cell types and cellular processes are not extensively documented. It is known that compounds similar to CAY10494 can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, CAY10594, a related compound, has been shown to regulate the phosphorylated-GSK-3β/JNK axis, which is involved in cell signaling and stress responses . It is plausible that CAY10494 may exhibit similar cellular effects, impacting cell function and metabolic processes.

Molecular Mechanism

The molecular mechanism of CAY10494 involves its interactions at the molecular level, including binding interactions with biomolecules and potential enzyme inhibition or activation. The compound’s structure suggests that it may interact with specific proteins or enzymes, although detailed studies are lacking. The molecular interactions of CAY10494 could lead to changes in gene expression and cellular function, similar to other compounds in its class .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CAY10494 over time are not well-documented. It is essential to consider the stability and degradation of the compound during experiments. CAY10494 is stable at room temperature and has a shelf life of at least four years . Long-term effects on cellular function would require further in vitro and in vivo studies to determine any potential changes over time.

Dosage Effects in Animal Models

The dosage effects of CAY10494 in animal models have not been extensively studied. It is crucial to understand how different dosages can impact the compound’s efficacy and potential toxicity. Similar compounds have shown dose-dependent effects, with higher doses potentially leading to adverse effects

Transport and Distribution

The transport and distribution of CAY10494 within cells and tissues are not well-characterized. It is essential to consider how the compound is transported and localized within the cellular environment. Transporters and binding proteins may play a role in the distribution of CAY10494, affecting its localization and accumulation within specific tissues .

Subcellular Localization

Understanding the targeting signals or post-translational modifications that direct the compound to specific compartments or organelles is crucial for elucidating its role in cellular processes

Vorbereitungsmethoden

- Spezifische Syntheserouten und Reaktionsbedingungen für CAY10494 sind in der Literatur nicht weit verbreitet. Es dient als Zwischenprodukt bei der Herstellung anderer Verbindungen.

- Industrielle Produktionsmethoden können mehrstufige Prozesse umfassen, aber detaillierte Informationen sind geheim.

Chemische Reaktionsanalyse

- CAY10494 unterliegt wahrscheinlich verschiedenen Reaktionen, darunter Oxidation, Reduktion und Substitution.

- Häufige Reagenzien und Bedingungen hängen von den jeweiligen Transformationen ab.

- Hauptprodukte, die bei diesen Reaktionen gebildet werden, wären nachgelagerte Zwischenprodukte oder finale pharmazeutische Verbindungen.

Wissenschaftliche Forschungsanwendungen

Chemie: Die Rolle von CAY10494 als synthetisches Zwischenprodukt trägt zur Entwicklung neuer Medikamente bei.

Biologie: Es kann in Studien im Zusammenhang mit der Wirkstoffforschung, der Zielerkennung und der Pharmakologie verwendet werden.

Medizin: Während direkte klinische Anwendungen begrenzt sind, könnten seine Derivate therapeutisches Potenzial haben.

Industrie: Pharmaunternehmen nutzen CAY10494 in ihren Arzneimittelentwicklungspipelines.

Wirkmechanismus

- Detaillierte Informationen zum Wirkmechanismus von CAY10494 sind rar.

- Es interagiert wahrscheinlich mit spezifischen molekularen Zielen oder Signalwegen, aber weitere Forschung ist erforderlich.

Analyse Chemischer Reaktionen

- CAY10494 likely undergoes various reactions, including oxidation, reduction, and substitution.

- Common reagents and conditions depend on the specific transformations.

- Major products formed during these reactions would be downstream intermediates or final pharmaceutical compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: CAY10494’s role as a synthetic intermediate contributes to the development of novel drugs.

Biology: It may be used in studies related to drug discovery, target identification, and pharmacology.

Medicine: While direct clinical applications are limited, its derivatives could have therapeutic potential.

Industry: Pharmaceutical companies utilize CAY10494 in their drug development pipelines.

Vergleich Mit ähnlichen Verbindungen

- Leider habe ich keine Informationen über ähnliche Verbindungen, die ich direkt mit CAY10494 vergleichen könnte.

Eigenschaften

IUPAC Name |

tert-butyl 4-[(4-thieno[2,3-c]pyridin-7-ylpiperazin-1-yl)methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2S/c1-23(2,3)28-22(27)19-6-4-17(5-7-19)16-25-11-13-26(14-12-25)21-20-18(8-10-24-21)9-15-29-20/h4-10,15H,11-14,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTLDUWJKVUEQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C3=NC=CC4=C3SC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801135408 | |

| Record name | 1,1-Dimethylethyl 4-[(4-thieno[2,3-c]pyridin-7-yl-1-piperazinyl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801135408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044764-15-9 | |

| Record name | 1,1-Dimethylethyl 4-[(4-thieno[2,3-c]pyridin-7-yl-1-piperazinyl)methyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1044764-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-[(4-thieno[2,3-c]pyridin-7-yl-1-piperazinyl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801135408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

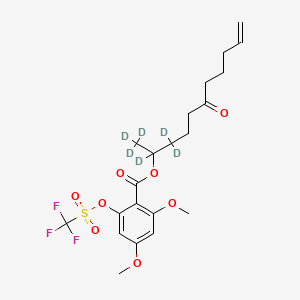

![1-[2-Butyl-5-chloro-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-2-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]pentan-1-ol](/img/structure/B565631.png)